2-Chlorocyclopentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRECJZKXOKWRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379799 | |
| Record name | 2-chlorocyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61888-96-8 | |
| Record name | 2-chlorocyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 Chlorocyclopentan 1 Amine and Its Stereoisomers
Direct Synthesis Approaches
Direct methods aim to introduce the chloro and amino functionalities onto the cyclopentane (B165970) ring in a straightforward manner, often without specific control over the stereochemistry.
One direct route involves the amination of di- or poly-halogenated cyclopentanes. For instance, the reaction of dichlorocyclopentane with an aminating agent can yield 2-chlorocyclopentan-1-amine. The regioselectivity of this reaction is crucial to ensure the formation of the desired 1,2-substitution pattern. The reaction of 1,2-dichlorocyclopentane (B80874) with ammonia (B1221849) or a primary amine would be a plausible method, proceeding through a nucleophilic substitution mechanism. The success of this approach is contingent on controlling the reaction conditions to favor mono-amination and prevent the formation of diamine byproducts. The presence of multiple chlorine atoms on the cyclopentane ring can lead to a mixture of positional isomers and stereoisomers. pearson.com
A related approach involves the reaction of a halogenated pyrimidine (B1678525) with cyclopentylamine (B150401). For example, 5-bromo-2,4-dichloropyrimidine (B17362) reacts with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. smolecule.com While this example involves a pyrimidine core, the underlying principle of reacting a halogenated ring system with an amine is applicable.
The direct chlorination of cyclopentylamine presents another synthetic strategy. google.com This method involves treating cyclopentylamine with a chlorinating agent. A key challenge in this approach is to achieve selective chlorination at the C-2 position of the cyclopentyl ring without significant side reactions, such as N-chlorination or polychlorination. Carrying out the chlorination in a highly acidic medium can favor C-chlorination over N-chlorination. google.com For instance, dissolving cyclopentylamine in a mixture of concentrated sulfuric acid and oleum (B3057394) before introducing chlorine gas can lead to the formation of the corresponding chlorinated derivative. google.com
A specific protocol for the chlorination of an amine involves treating cyclopentanamine with thionyl chloride in an inert solvent like dichloromethane (B109758) under reflux conditions. evitachem.com
| Reactant | Reagent | Solvent | Conditions | Product |
| Cyclopentanamine | Thionyl chloride | Dichloromethane | Reflux | This compound hydrochloride |
Table 1: Direct Chlorination of Cyclopentanamine evitachem.com
Stereoselective Synthesis Strategies
Controlling the stereochemistry of the C-Cl and C-N bonds is critical for the synthesis of specific stereoisomers of this compound. This is particularly important for its potential applications in pharmaceuticals, where biological activity is often stereospecific.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be attached to a cyclopentane precursor to direct the stereoselective introduction of the chlorine and amine functionalities.
The general principle involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenters, and then removing the auxiliary. wordpress.com For example, a chiral auxiliary could be used to control the stereochemistry of an amination or chlorination reaction on a cyclopentane ring. researchgate.net Although specific examples for the direct synthesis of this compound using this method are not prevalent in the provided search results, the strategy is a well-established tool in asymmetric synthesis. york.ac.uk
Asymmetric catalysis offers a powerful and efficient method for the enantioselective formation of C-Cl and C-N bonds. snnu.edu.cn This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, often with high enantioselectivity.
Organocatalysis has emerged as a significant tool in asymmetric synthesis. In the context of synthesizing chiral this compound, a key step could involve the organocatalytic chlorination of a suitable precursor. For instance, the enantioselective α-chlorination of aldehydes using enamine catalysis has been demonstrated. princeton.eduorganic-chemistry.org This methodology could be adapted to a cyclopentanone (B42830) derivative, which could then be converted to the corresponding amine.
Research by MacMillan and colleagues has shown that chiral imidazolidinone catalysts can effectively promote the α-chlorination of aldehydes with high enantioselectivity. princeton.edu A similar strategy could be envisioned for a cyclopentanone precursor, where the resulting α-chloro cyclopentanone could serve as an intermediate for the synthesis of this compound. The stereocenter at the chlorinated carbon would be established by the chiral organocatalyst. Subsequent reductive amination of the ketone would then introduce the amine group, potentially with control over the second stereocenter depending on the reaction conditions.
| Catalyst | Chlorinating Agent | Substrate Type | Enantiomeric Excess (ee) |
| Chiral Imidazolidinone | N-Chlorosuccinimide (NCS) / Perchlorinated Quinone | Aldehydes | Up to 92% |
Table 2: Organocatalytic α-Chlorination of Aldehydes princeton.eduorganic-chemistry.org
While this method has been demonstrated for aldehydes, its application to cyclic ketones like cyclopentanone provides a plausible and promising route for the asymmetric synthesis of precursors to this compound. princeton.edu
Diastereoselective Routes to Substituted Cyclopentylamines
A highly diastereoselective synthesis of trans-2-substituted cyclopentylamines has been developed utilizing a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. acs.orgfigshare.comnih.govresearchgate.netacs.org This methodology is applied to butenyl oxazolidines, which serve as the precursors to the cyclopentylamine products. acs.orgfigshare.comnih.govacs.org
The process begins with the hydrozirconation of the butenyl oxazolidine, followed by cyclization promoted by a Lewis acid. acs.orgfigshare.comnih.govacs.org This sequence remarkably leads to the formation of the cyclopentylamine as a single trans isomer in moderate to excellent yields. acs.org A variety of Lewis acids can be employed to facilitate the cyclization. acs.org Interestingly, even in the presence of an aqueous solution of HCl instead of a traditional Lewis acid, similar high diastereoselectivity is observed. acs.org
This method provides a versatile route to a range of diversely substituted cyclopentylamines, which are valuable synthetic intermediates. acs.orgfigshare.comnih.govresearchgate.net The utility of this approach has been demonstrated through the synthesis of several biologically relevant molecules, including (±)-Rodocaine and (±)-trans-pentacin. acs.orgfigshare.comnih.gov
Indirect Synthesis via Precursor Modification
Indirect synthetic routes to this compound involve the initial formation of a cyclopentane ring with other functional groups, which are then chemically modified to introduce the desired chloro and amino substituents.
Reduction of Nitrocyclopentanes to Cyclopentylamines
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a key step in the preparation of cyclopentylamines from nitrocyclopentane (B1585555) precursors. nih.gov Nitrocyclopentanes, which can be synthesized through methods like palladium-catalyzed cycloadditions, are versatile intermediates for this purpose. nih.govorganic-chemistry.org
Various reducing agents can be employed to effect this transformation. A common and effective method involves the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. Another well-established method is the use of zinc metal in an acidic medium, such as acidic methanol. nih.gov This latter method has been successfully used to reduce the nitro group in nitrocyclopentanes generated from [3+2] cycloaddition reactions, providing access to the corresponding cyclopentylamines. nih.gov
The reduction of nitrocyclopentanes is a critical step that links the synthesis of the cyclopentane core to the final amine product. The choice of reduction conditions can be tailored based on the other functional groups present in the molecule to ensure chemoselectivity.
Epoxide Ring-Opening Strategies Leading to Chloroaminocyclopentanes
Epoxide ring-opening reactions offer a powerful and stereocontrolled method for the synthesis of 1,2-difunctionalized cyclopentanes, including chloroaminocyclopentanes. beilstein-journals.orglibretexts.orgarkat-usa.orgjsynthchem.comresearchgate.net This strategy typically involves the reaction of a cyclopentene (B43876) epoxide with a suitable nucleophile. beilstein-journals.orglibretexts.org To synthesize this compound, this could involve the opening of an aminocyclopentene epoxide with a chloride source or the opening of a chlorocyclopentene epoxide with an amine or ammonia equivalent.
The regioselectivity and stereoselectivity of the epoxide ring-opening are crucial aspects of this methodology. beilstein-journals.orgarkat-usa.org The reaction generally proceeds via an SN2 mechanism, resulting in a trans-relationship between the two newly introduced functional groups. libretexts.org In the case of asymmetric epoxides, the nucleophile typically attacks the less substituted carbon atom under basic or neutral conditions. libretexts.org However, under acidic conditions, the attack may favor the more substituted carbon. libretexts.org
The nature of the substituents on the cyclopentane ring can significantly influence the outcome of the reaction. beilstein-journals.orgarkat-usa.org For instance, in the ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes with amines, the substituents on the nitrogen atom of the amino group can affect the regioselectivity of the nucleophilic attack. beilstein-journals.org
The use of Lewis acids can also promote epoxide ring-opening. beilstein-journals.org For example, diethylaluminium cyanide has been used as a nucleophile to introduce a cyano group, which can be a precursor to an amine, into a cyclopentane framework via epoxide cleavage. arkat-usa.org While direct ring-opening with a chloride nucleophile to form a chlorocyclopentanol is a common transformation, subsequent conversion of the hydroxyl group to an amine would be necessary to arrive at the final product.
Transformations of 2-Chlorocyclopentanone (B1584037) Derivatives
The synthesis of this compound and its stereoisomers can be effectively achieved through the transformation of 2-chlorocyclopentanone derivatives. A primary method for this conversion is reductive amination, a versatile and widely used reaction in organic synthesis for the formation of amines from carbonyl compounds.
Reductive amination of 2-chlorocyclopentanone typically proceeds in two conceptual steps: the formation of an imine or enamine intermediate followed by its reduction. The reaction commences with the nucleophilic attack of an amine, such as ammonia, on the carbonyl carbon of 2-chlorocyclopentanone. This is followed by dehydration to form a transient imine intermediate. In a subsequent step, a reducing agent, introduced into the reaction mixture, reduces the imine to the corresponding this compound.
A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent can influence the reaction conditions and outcomes. For instance, sodium cyanoborohydride is particularly effective for reductive aminations because it is selective for the reduction of the protonated imine over the ketone, allowing for the reaction to be performed in a single pot under mildly acidic conditions which favor imine formation.
Alternatively, the synthesis can be approached in a stepwise manner. First, 2-chlorocyclopentanone can be reduced to the corresponding 2-chlorocyclopentan-1-ol. A study has reported the reduction of 2-chlorocyclopentanone to cis-2-chlorocyclopentanol using aluminum isopropoxide. cdnsciencepub.com This alcohol can then be converted to the amine through methods such as the Mitsunobu reaction or by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source.
It is important to note that these transformations can lead to the formation of multiple stereoisomers of this compound, as both the carbon bearing the chlorine atom and the carbon bearing the amine group are chiral centers. The stereochemical outcome of the reaction can be influenced by the choice of reagents and reaction conditions.
Table 1: General Reaction Parameters for Reductive Amination of 2-Chlorocyclopentanone
| Parameter | Conditions | Notes |
| Starting Material | 2-Chlorocyclopentanone | A key precursor for the synthesis. |
| Amine Source | Ammonia, Ammonium (B1175870) Acetate, etc. | Provides the nitrogen atom for the final amine. |
| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Effects the reduction of the imine intermediate. |
| Solvent | Methanol, Ethanol, Dichloromethane | Chosen based on the solubility of reactants and compatibility with the reducing agent. |
| Temperature | 0 °C to room temperature | Milder conditions are often preferred to control selectivity. |
Resolution of Racemic Mixtures
The synthesis of this compound often results in a racemic mixture, which is a 50:50 mixture of its enantiomers. wikipedia.org As the biological activity of chiral molecules can be highly dependent on their stereochemistry, the separation of these enantiomers, a process known as resolution, is a critical step in the preparation of stereochemically pure compounds. Two primary methods for the resolution of racemic amines like this compound are diastereomeric salt crystallization and enzymatic kinetic resolution.
Diastereomeric Salt Crystallization
This classical resolution technique relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, most importantly, different solubilities. libretexts.orggoogle.com This difference in solubility allows for their separation by fractional crystallization.
For the resolution of racemic this compound, a suitable chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, would be used. libretexts.org The process involves dissolving the racemic amine and the chiral acid in an appropriate solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize out of the solution. google.com The crystallized salt is then separated by filtration. The desired enantiomer of the amine can then be recovered from the purified diastereomeric salt by treatment with a base to neutralize the acid. google.com The more soluble diastereomer remains in the mother liquor, from which the other enantiomer of the amine can be isolated.
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type |
| (+)-Tartaric Acid | Acid |
| (-)-Tartaric Acid | Acid |
| (S)-Mandelic Acid | Acid |
| (R)-Mandelic Acid | Acid |
| (+)-Camphor-10-sulfonic Acid | Acid |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to differentiate between the enantiomers of a racemic mixture. mdpi.comnih.gov This method is based on the principle that the two enantiomers react at different rates with a chiral catalyst, in this case, an enzyme. mdpi.com
For the kinetic resolution of racemic this compound, a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase, is a common choice. nih.govuobabylon.edu.iq The reaction typically involves the acylation of the amine with an acyl donor, such as an ester. The enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. For instance, the (R)-enantiomer might be selectively acylated to form an amide, leaving the unreacted (S)-enantiomer in the reaction mixture.
At approximately 50% conversion, the reaction can be stopped, and the acylated amine (amide) can be separated from the unreacted amine enantiomer by standard techniques like chromatography or extraction. The unreacted enantiomer is obtained in high enantiomeric purity. The acylated enantiomer can also be isolated, and the acyl group can be subsequently removed to yield the other pure enantiomer of the amine. This method is valued for its high selectivity and operation under mild reaction conditions. nih.gov
Table 3: Key Aspects of Enzymatic Kinetic Resolution of Amines
| Aspect | Description |
| Enzyme | Lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) are commonly used. |
| Acyl Donor | Esters (e.g., ethyl acetate, vinyl acetate) serve as the acylating agent. |
| Solvent | Organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are often employed. |
| Separation | The resulting amide and unreacted amine are separated based on their different chemical properties. |
| Outcome | Production of two enantiomerically enriched streams: the unreacted amine and the acylated amine. |
Iii. Reactivity and Mechanistic Investigations of 2 Chlorocyclopentan 1 Amine
Nucleophilic Substitution Reactions at the Chlorinated Center
The chlorine atom on the cyclopentane (B165970) ring serves as a leaving group, making the carbon to which it is attached electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of haloalkane chemistry, allowing for the substitution of the halogen with a wide variety of functional groups. schoolwires.net
Nucleophilic substitution at a secondary carbon, such as the chlorinated center in 2-chlorocyclopentan-1-amine, can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. scribd.comuky.edu The operative mechanism dictates the stereochemical outcome of the reaction.
The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. blogspot.com This concerted process, where the new bond forms as the old one breaks, leads to an inversion of configuration at the stereocenter, an effect known as Walden inversion. blogspot.comlibretexts.org Given that the substrate is a secondary halide, the SN2 pathway is highly plausible, especially with strong nucleophiles and in polar aprotic solvents. uky.edupearson.com For instance, reactions on similar cyclopentane systems have demonstrated that nucleophilic displacement often proceeds with this inversion of stereochemistry. pearson.com
Conversely, the SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, typically resulting in a racemic or near-racemic mixture of products. blogspot.com While less common for secondary halides unless under specific conditions (e.g., with a poor nucleophile in a polar protic solvent), the potential for an SN1 pathway cannot be entirely dismissed.
A significant competing reaction is intramolecular cyclization, where the adjacent amino group acts as an internal nucleophile to displace the chloride, forming a strained bicyclic aziridine (B145994). This process is often rapid and can dominate over intermolecular substitution. scispace.comorganic-chemistry.org
The outcome of the substitution reaction is profoundly influenced by the nature of the nucleophile and the specific reaction conditions employed. scribd.com
Nucleophile: Strong, negatively charged nucleophiles (e.g., hydroxide, alkoxides, thiols, cyanide) generally favor the SN2 mechanism, leading to a faster reaction rate and inversion of configuration. schoolwires.netuky.edu Weaker, neutral nucleophiles (e.g., water, alcohols) are more conducive to the SN1 mechanism. schoolwires.net
Solvent: Polar aprotic solvents (e.g., acetone, DMF) are known to accelerate SN2 reactions. scribd.com Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, thereby favoring the SN1 pathway. scribd.com
Temperature: Higher temperatures can increase the rate of both substitution and competing elimination reactions. scribd.com
Leaving Group: While chlorine is a competent leaving group, its reactivity can be enhanced. For related cyclopentanol (B49286) systems, converting the hydroxyl group to a better leaving group like a tosylate allows for efficient displacement by chloride ions to form the corresponding chloro-derivative, highlighting the principles of nucleophilic substitution on this ring system.
The following table summarizes parameters for nucleophilic substitution on related cyclopentanol precursors to yield a chlorinated product.
| Substrate | Chloride Source | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Tosylcyclopentanol | Tetrabutylammonium chloride (TBACl) | DMF | 80°C | 12 | 54 | |
| 2-Mesylcyclopentanol | Sodium Chloride (NaCl) | Acetone | 60°C | 24 | 38 |
Reactions Involving the Amine Functionality
The primary amine group in this compound is nucleophilic and can readily participate in reactions such as alkylation and acylation. cymitquimica.com
The nitrogen atom of the amine possesses a lone pair of electrons, making it a target for electrophiles. This reactivity is characteristic of aliphatic amines. smolecule.com
Alkylation: Cyclopentylamine (B150401) and its derivatives can be alkylated by reaction with alkyl halides. smolecule.comgoogle.com This reaction introduces an alkyl group onto the nitrogen atom. The process can be catalyzed by additives such as sodium or potassium iodide, particularly when less reactive alkyl chlorides are used. google.com Multiple alkylations can occur, leading to secondary and tertiary amines, and eventually to quaternary ammonium (B1175870) salts. Reductive amination of cyclopentanone (B42830) is another common route to N-alkylated cyclopentylamines. smolecule.comsmolecule.com
The table below outlines typical conditions for the alkylation of cyclopentylamine derivatives.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Time (h) | Reference |
| Benzyl Halides | Base (e.g., NaOH) | Toluene (B28343)/Water | 35°C to 70°C | 6 to 9 | google.com |
| Sulfate/Sulfonate Esters | Base | Various | 20°C to 80°C | 3 to 10 | google.com |
| Ethylene Oxide | - | - | - | - | smolecule.com |
Acylation: The amine group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. smolecule.com This reaction is often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. smolecule.com The synthesis of various N-acyl-cyclopentylamides has been reported, often for studying their biological activities. researchgate.netnih.gov
The proximate positioning of the amine and chloro groups in this compound facilitates intramolecular reactions, leading to the formation of new ring systems.
The most direct intramolecular reaction for this compound is the nucleophilic attack of the amine nitrogen onto the carbon bearing the chlorine atom. This results in an intramolecular SN2 reaction, displacing the chloride and forming a bicyclic system containing a three-membered aziridine ring fused to the cyclopentane ring. The formation of aziridines via the ring-closure of vicinal amino alcohols or haloamines is a well-established synthetic strategy. scispace.comorganic-chemistry.org The relief of ring strain in the resulting aziridine makes it a versatile synthetic intermediate for subsequent ring-opening or ring-expansion reactions. scispace.comthieme.de
This transformation can be viewed as a three-step general process:
Activation of the leaving group (if necessary).
Intramolecular nucleophilic attack by the amine.
Ring closure to form the aziridine. scispace.com
In related systems, intramolecular cyclizations are powerful tools for building molecular complexity. For instance, palladium-catalyzed intramolecular cross-coupling has been used to transform a cyclopentylamine derivative into a biologically significant indoline (B122111) derivative. rsc.org Similarly, other studies have shown that N-dinitrophenylamino acid amides undergo rapid intramolecular cyclization following reduction to a hydroxylamine (B1172632) intermediate. nih.gov These examples underscore the propensity of suitably substituted cyclopentane systems to undergo ring-forming reactions.
Cyclization Reactions and Ring Transformations
Oxidative and Reductive Transformations of Related Halogenated Cyclopentanes
Halogenated cyclopentanes are susceptible to a variety of oxidative and reductive transformations, often centered around the reactivity of the carbon-halogen bond. nih.gov These reactions can be promoted by chemical reagents, electrochemical methods, or photochemical activation. nih.govresearchgate.net
Oxidative Transformations: Oxidative processes involving halogenated cyclopentanes can lead to the formation of new carbon-heteroatom or carbon-carbon bonds. Electrochemical oxidation provides a powerful means to generate reactive intermediates. For example, the anodic oxidation of halides can generate reactive halogen species that participate in subsequent reactions. nih.gov In the context of a molecule like this compound, the nitrogen atom can also be a site of oxidation. The cleavage of weak nitrogen-halogen bonds, formed in situ, is a known pathway for generating N-centered radicals, which can drive dehydrogenation or cyclization reactions. nih.gov
Reductive Transformations: Reductive cleavage of the carbon-halogen bond is a common transformation for halogenated cyclopentanes. This can be achieved using traditional reducing agents, transition metal catalysts, or through photoredox and electrochemical means. acs.org Visible-light photoredox catalysis, for example, can mediate the reduction of carbon-halogen bonds via either oxidative or reductive quenching cycles of the photocatalyst. acs.orgresearchgate.net This process generates a cyclopentyl radical intermediate, which can be trapped by a hydrogen atom source to yield the corresponding cyclopentane, or it can be intercepted by other reagents to form new bonds.
The following table summarizes conditions for oxidative and reductive transformations applicable to halogenated cyclic systems.
| Transformation Type | Method | Typical Reagents/Conditions | Intermediate | Reference |
|---|---|---|---|---|
| Oxidative | Electrocatalysis | Anodic oxidation, mediator (e.g., halide ions) | Radical cation, N-centered radical | nih.gov |
| Oxidative | Chemical | Oxidizing agents (e.g., peroxides), transition metal catalysts | High-valent metal species | oregonstate.edu |
| Reductive | Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir/Ru complexes), electron donor | Carbon-centered radical | acs.orgresearchgate.net |
| Reductive | Electrocatalysis | Cathodic reduction, proton source | Carbanion or radical | nih.gov |
Mechanistic Insights from Computational Studies
Computational chemistry provides a powerful lens for understanding the complex reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) and other methods allow for the detailed analysis of transition states and reactive intermediates that are often too transient to be observed experimentally. mdpi.com
The reactivity of this compound is largely dictated by the cleavage and formation of its C-Cl and C-N bonds. Computational studies on related systems offer significant insights into the transition states of these processes.
Carbon-Halogen Bond Reorganization: The cleavage of the C-Cl bond is a critical step in many reactions of this compound. Computational analyses reveal that hyperconjugative interactions can influence the stability and geometry of the ground state and transition state. nih.gov For instance, interactions between the filled σ(C-Cl) orbital and vacant σ* orbitals of adjacent bonds can affect bond lengths and reactivity. nih.gov In substitution or elimination reactions, the transition state involves significant changes in the geometry around the carbon atom, and its energy barrier is influenced by steric strain within the cyclopentane ring. sit.edu.cn
Carbon-Nitrogen Bond Reorganization: Reactions involving the C-N bond, such as intramolecular cyclizations or rearrangements, also proceed through well-defined transition states. For reactions involving imine or iminium ion formation, computational studies have characterized the barriers for E/Z isomerization, which typically occurs via a nitrogen inversion mechanism in the ground state. core.ac.uk The transition state for this process involves a linear C=N-R geometry. core.ac.uk In transition metal-catalyzed C-N bond formations, computational analysis helps elucidate the mechanism, which can involve steps like oxidative addition, migratory insertion, and reductive elimination, each with its own characteristic transition state. kaust.edu.saillinois.edu
| Process | Bond(s) Involved | Typical Transition State Geometry | Influencing Factors | Reference |
|---|---|---|---|---|
| C-Cl Homolysis | C-Cl | Elongated C-Cl bond | Photochemical/thermal energy, redox potential | acs.orgkaust.edu.sa |
| SN2 Substitution at Carbon | C-Cl, C-Nu | Trigonal bipyramidal | Solvent polarity, nucleophile strength, ring strain | sit.edu.cn |
| Nitrogen Inversion (in imine derivative) | C=N | Linear C=N-R arrangement | Electronic properties of substituents | core.ac.uk |
| Metal-Catalyzed C-N Coupling | C-X, N-H, C-N | Varies (e.g., square planar for Pd) | Ligand, metal oxidation state, substrate | illinois.edu |
Reactive intermediates are short-lived, high-energy species that are formed during a reaction and quickly convert to a more stable molecule. libretexts.org Understanding their formation and fate is crucial for deciphering complex reaction cascades involving this compound.
The primary reactive intermediates derived from this compound include carbon-centered radicals, nitrogen-centered radicals, carbocations, and iminium ions.
Carbon-Centered Radicals: Formed by the homolytic cleavage of the C-Cl bond, these radicals are key to cyclization and addition reactions. acs.orgkaust.edu.sa Their existence can be inferred through trapping experiments or the observation of characteristic rearrangement products. kaust.edu.sa
Amine Radical Cations: The amine functional group can be oxidized, particularly via photoredox catalysis, to form an amine radical cation. researchgate.net This highly reactive intermediate can undergo a variety of transformations, including C-H activation or fragmentation, initiating complex cascade reactions that lead to the formation of new carbocyclic or heterocyclic structures. researchgate.net
Carbocations: Heterolytic cleavage of the C-Cl bond can generate a cyclopentyl carbocation. This intermediate is prone to rearrangement to form more stable species and can be trapped by nucleophiles. ddugu.ac.in Its formation is favored in polar solvents.
Iminium Ions: The amine can react with carbonyl compounds or be oxidized to form an iminium ion, which acts as a potent electrophile in annulation or cycloaddition reactions. researchgate.net The coupling of in situ generated iminium ions with other intermediates, like enols, can lead to highly selective multi-component reactions. nih.gov
The interplay between these different reactive intermediates can be leveraged to design elegant and efficient synthetic routes, where a single starting material is guided through a cascade of transformations to yield a complex molecular architecture. researchgate.netnih.gov
Iv. Stereochemical Aspects and Conformational Analysis of 2 Chlorocyclopentan 1 Amine
Enantiomer and Diastereomer Characterization of 2-Chlorocyclopentan-1-amine
This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The relative orientation of the chloro and amino groups defines the diastereomer, while the absolute configuration at each stereocenter (R or S) defines the specific enantiomer.
The four stereoisomers are:
(1R,2S)-2-Chlorocyclopentan-1-amine and (1S,2R)-2-Chlorocyclopentan-1-amine (cis enantiomeric pair)
(1R,2R)-2-Chlorocyclopentan-1-amine and (1S,2S)-2-Chlorocyclopentan-1-amine (trans enantiomeric pair)
The synthesis of these stereoisomers can be approached through various stereoselective strategies. For instance, the reduction of 2-chlorocyclopentanone (B1584037) can yield a mixture of cis- and trans-2-chlorocyclopentanol, which can then be converted to the corresponding amines. The separation of these diastereomers is often achievable through chromatographic techniques such as column chromatography, owing to their different physical properties. The separation of the enantiomers within each diastereomeric pair requires chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.
While specific experimental data for the characterization of all four stereoisomers of this compound are not extensively documented in publicly available literature, the characterization would typically involve a combination of spectroscopic and chiroptical techniques.
Interactive Data Table: Expected Characterization Data for this compound Stereoisomers
| Stereoisomer | Relative Stereochemistry | Expected Spectroscopic Features | Expected Chiroptical Properties |
| (1R,2S) | cis | Distinct 1H and 13C NMR spectra from the trans isomers. | Non-zero specific rotation, opposite in sign to its enantiomer. |
| (1S,2R) | cis | Identical NMR spectra to its enantiomer in an achiral solvent. | Non-zero specific rotation, equal in magnitude and opposite in sign to its enantiomer. |
| (1R,2R) | trans | Distinct 1H and 13C NMR spectra from the cis isomers. | Non-zero specific rotation, opposite in sign to its enantiomer. |
| (1S,2S) | trans | Identical NMR spectra to its enantiomer in an achiral solvent. | Non-zero specific rotation, equal in magnitude and opposite in sign to its enantiomer. |
Conformational Preferences and Dynamics of the Cyclopentane (B165970) Ring System
The five-membered cyclopentane ring is not planar and exists in a continuous state of dynamic motion, adopting puckered conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). ic.ac.uk In an unsubstituted cyclopentane, the energy barrier between these conformations is very low, leading to a rapid interconversion known as pseudorotation.
The introduction of substituents, such as the chloro and amino groups in this compound, significantly influences the conformational landscape. The substituents will preferentially occupy positions that minimize steric and electronic repulsions. In a substituted cyclopentane, the five carbon atoms are not equivalent, and the substituents can be in either axial or equatorial-like positions.
For 1,2-disubstituted cyclopentanes, the relative orientation of the substituents (cis or trans) plays a crucial role in determining the most stable conformation.
cis-2-Chlorocyclopentan-1-amine : In the cis isomer, the chloro and amino groups are on the same side of the ring. To minimize steric hindrance, the ring is likely to adopt a conformation where one substituent is in a pseudo-axial position and the other in a pseudo-equatorial position. The relative energetic cost of placing each group in a pseudo-axial position will determine the preferred conformation.
trans-2-Chlorocyclopentan-1-amine : In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation will likely have both the chloro and amino groups in pseudo-equatorial positions to minimize steric interactions.
The exact conformational equilibrium will also be influenced by intramolecular interactions, such as hydrogen bonding between the amino group and the chlorine atom, and by the solvent environment. Detailed conformational analysis would typically be performed using computational modeling and advanced NMR spectroscopic techniques, such as the measurement of vicinal coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) experiments.
Interactive Data Table: Predicted Conformational Preferences of this compound Diastereomers
| Diastereomer | Substituent Orientation | Predicted Stable Conformation | Key Stabilizing/Destabilizing Factors |
| cis | Same side | Envelope or half-chair with one substituent pseudo-axial and one pseudo-equatorial. | Minimization of steric strain between the two substituents. Potential for intramolecular hydrogen bonding. |
| trans | Opposite sides | Envelope or half-chair with both substituents in pseudo-equatorial positions. | Minimization of 1,3-diaxial-like interactions. |
Influence of Stereochemistry on Reactivity and Synthetic Utility
The stereochemistry of this compound is expected to have a profound impact on its reactivity and its utility as a synthetic intermediate. The relative orientation of the amino and chloro groups can facilitate or hinder specific reaction pathways.
One of the most significant anticipated influences of stereochemistry is in reactions involving neighboring group participation (NGP) . The amino group, being a nucleophile, can act as an internal nucleophile to displace the adjacent chloride. This process is highly dependent on the stereochemical relationship between the two groups.
In the cis diastereomer , the amino and chloro groups are on the same side of the ring, making an anti-periplanar arrangement for intramolecular attack impossible. Therefore, neighboring group participation is expected to be significantly less favorable or absent. The cis isomer would be more likely to react through standard intermolecular SN2 or elimination pathways, depending on the reaction conditions.
This difference in reactivity between the diastereomers can be exploited in synthesis. For example, the trans isomer could be used as a precursor for the stereospecific synthesis of trans-1,2-disubstituted cyclopentanes, while the cis isomer could be used in reactions where direct substitution or elimination is desired.
The chirality of the individual enantiomers can also be leveraged in asymmetric synthesis, where they could serve as chiral building blocks or be incorporated into chiral ligands for metal-catalyzed reactions.
Interactive Data Table: Predicted Reactivity of this compound Diastereomers
| Diastereomer | Key Stereochemical Feature | Predicted Dominant Reaction Pathway | Potential Synthetic Utility |
| cis | Syn-relationship between amino and chloro groups. | Intermolecular SN2 or E2 reactions. | Precursor for reactions requiring direct substitution with inversion of configuration or elimination. |
| trans | Anti-relationship between amino and chloro groups. | Intramolecular SN2 (Neighboring Group Participation) via an aziridinium ion intermediate. | Stereospecific synthesis of trans-1,2-disubstituted cyclopentanes with retention of configuration. |
V. Applications in Advanced Organic Synthesis and Materials Science
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of 2-Chlorocyclopentan-1-amine, when resolved into its respective enantiomers, makes it a valuable precursor in asymmetric synthesis. The stereochemically defined centers on the cyclopentane (B165970) ring serve as a foundation for transferring chirality to new molecules, a critical aspect in the synthesis of enantiomerically pure compounds.
The synthesis of enantiomerically enriched cyclopentane derivatives is a focal point in organic synthesis due to their prevalence in natural products and pharmaceuticals. Chiral this compound can be envisioned as a key starting material in this context. Although direct applications are not extensively documented in readily available literature, the principles of asymmetric synthesis allow for a clear projection of its utility. For instance, the amine functionality can be used to direct stereoselective reactions, while the chlorine atom can be displaced with a variety of nucleophiles in an S(_N)2 reaction, proceeding with inversion of stereochemistry. This dual functionality allows for the controlled introduction of new stereocenters, leading to a diverse array of substituted cyclopentane derivatives with high enantiomeric purity.
| Starting Material | Key Transformation | Product Type | Potential Application |
| Enantiopure this compound | Nucleophilic substitution of chloride | Chiral 1,2-disubstituted cyclopentanes | Ligands for asymmetric catalysis |
| Enantiopure this compound | Derivatization of the amine group followed by cyclization | Fused bicyclic systems | Scaffolds for medicinal chemistry |
The construction of complex polycyclic frameworks often relies on strategic bond-forming reactions that can be initiated from a well-defined chiral starting material. The bifunctional nature of this compound provides a handle for intramolecular reactions to form fused or bridged ring systems. For example, the amine could be acylated with a substrate containing a pendant nucleophile, which could then displace the chlorine atom to form a new ring. This approach is particularly useful in creating rigid scaffolds that are often found in biologically active molecules. The ability to pre-determine the stereochemistry of the starting material is crucial for controlling the final three-dimensional structure of the polycyclic product.
Precursor to Biologically Relevant Compounds
The cyclopentane ring is a common motif in a variety of biologically active compounds, including antiviral and anticancer agents. The strategic placement of functional groups, as seen in this compound, provides a synthetic entry point to these important molecules.
Carbanucleoside analogues are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This modification often imparts greater metabolic stability, making them attractive candidates for antiviral and anticancer therapies. The synthesis of these analogues requires precise control over the stereochemistry of the cyclopentane ring. While direct use of this compound in prominent syntheses is not explicitly detailed, the synthesis of carbanucleosides frequently involves cyclopentane-based intermediates where amino and halo functionalities are key for introducing the nucleobase and other necessary substituents. The stereochemical arrangement in this compound is analogous to the substitution patterns required for certain carbanucleosides, suggesting its potential as a valuable precursor in this field.
One of the most significant applications of chloro-substituted cyclopentane cores is in the total synthesis of complex marine alkaloids like palau'amine and the axinellamines. These natural products possess intricate, cage-like structures and significant biological activity. The total synthesis of these molecules often involves a key fragment that is a functionalized cyclopentane.
| Natural Product | Key Synthetic Strategy | Role of Chlorocyclopentane (B1362555) Core |
| Palau'amine | Convergent synthesis | Provides a stereochemically defined building block for the western hemisphere of the molecule. google.comresearchgate.net |
| Axinellamines | Divergent synthesis | Serves as a common precursor that can be elaborated to different members of the axinellamine family. google.com |
Role as a Synthetic Intermediate in Pharmaceutical and Fine Chemical Production
Beyond its application in the synthesis of complex natural products, this compound and related structures serve as important intermediates in the broader pharmaceutical and fine chemical industries. The combination of a reactive chlorine atom and a versatile amine group on a cyclic scaffold is a valuable feature for the construction of a wide range of molecular targets.
The production of active pharmaceutical ingredients (APIs) often relies on the availability of such building blocks. While specific, large-scale industrial applications of this compound are not widely publicized, the synthesis of analogous structures, such as those used in the production of ketamine, highlights the industrial relevance of chloro-amino-cycloalkanes. For instance, the synthesis of the ketamine precursor, 2-chlorophenyl cyclopentyl ketone, involves the reaction of a cyclopentyl Grignard reagent with 2-chlorobenzonitrile, demonstrating the industrial manipulation of related cyclopentyl structures.
The versatility of this compound as a synthetic intermediate stems from the differential reactivity of its two functional groups. The amine can be readily acylated, alkylated, or used in the formation of imines and enamines, while the chlorine can be displaced by a wide range of nucleophiles or eliminated to form an alkene. This orthogonality allows for a stepwise and controlled elaboration of the molecule, making it an attractive intermediate for the synthesis of diverse chemical entities in the pharmaceutical and fine chemical sectors.
Investigational Utility of this compound in Enzyme-Catalyzed Reaction Studies Involving Halogenated Compounds Remains Largely Unexplored
Following extensive searches of scientific literature and research databases, there is currently no specific information available regarding the investigational utility of this compound in enzyme-catalyzed reaction studies involving halogenated compounds. While the fields of biocatalysis and enzymology actively investigate the interactions between enzymes and a wide array of halogenated molecules, this compound has not been a specific subject of these studies according to publicly available data.
The study of enzyme-catalyzed reactions with halogenated compounds is a significant area of research with broad applications. Enzymes such as dehalogenases, transaminases, and amine dehydrogenases are of particular interest for their potential in bioremediation, pharmaceutical synthesis, and fine chemical production. These enzymes can catalyze the removal of halogen atoms from organic compounds or utilize halogenated substrates to produce valuable chiral amines and other complex molecules.
For instance, dehalogenases are studied for their ability to detoxify environmental pollutants containing chlorine, bromine, or iodine. Transaminases and amine dehydrogenases are explored for their stereoselective synthesis of chiral amines, which are crucial building blocks for many active pharmaceutical ingredients. The introduction of a halogen atom into a substrate can influence its electronic properties and steric configuration, making halogenated compounds interesting probes for understanding enzyme active sites and reaction mechanisms.
However, the scientific community has not yet published research detailing the use of this compound as a substrate, inhibitor, or probe for any specific enzyme class. Consequently, there are no research findings, detailed data, or established applications to report for this particular compound within the context of enzyme-catalyzed reactions. The potential of this compound in this field remains a subject for future investigation.
Vi. Computational Chemistry and Spectroscopic Characterization
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, with a strong emphasis on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular systems, offering valuable information that can be challenging to obtain through experimental means alone. For 2-Chlorocyclopentan-1-amine, DFT studies are instrumental in understanding its electronic structure, predicting its reactivity, and mapping its complex conformational landscape.
DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. This analysis reveals the spatial arrangement of atoms that corresponds to the lowest energy state of the molecule.
From the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes the calculation of atomic charges, which indicates the distribution of electron density across the molecule, and the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding the molecule's kinetic stability and its tendency to donate or accept electrons in chemical reactions.
Illustrative Data Table: Predicted Structural Parameters of this compound (Note: The following data is illustrative, based on typical values from DFT calculations for similar structures, as specific literature values for this compound are not available.)
| Parameter | Predicted Value (cis-isomer) | Predicted Value (trans-isomer) |
| C1-N Bond Length | 1.46 Å | 1.47 Å |
| C2-Cl Bond Length | 1.80 Å | 1.81 Å |
| C1-C2 Bond Length | 1.54 Å | 1.54 Å |
| ∠(N-C1-C2) | 111.5° | 112.0° |
| ∠(Cl-C2-C1) | 110.8° | 111.2° |
| Dihedral ∠(N-C1-C2-Cl) | ~60° | ~180° |
Computational chemistry provides powerful tools for predicting the reactivity of a molecule. By analyzing the electronic properties derived from DFT calculations, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).
Furthermore, DFT can be used to model reaction pathways and calculate the energies of transition states. This is invaluable for elucidating reaction mechanisms, allowing researchers to understand the step-by-step process of a chemical transformation involving this compound and to predict the energetic feasibility of different potential pathways.
The five-membered cyclopentane (B165970) ring in this compound is not planar but exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. The presence of two substituents (amino and chloro groups) on adjacent carbons introduces additional complexity, including the existence of cis and trans diastereomers, and for each of these, multiple conformers are possible depending on whether the substituents are in pseudo-axial or pseudo-equatorial positions.
DFT calculations are essential for exploring this conformational energy landscape. By systematically calculating the relative energies of all possible stable conformers, researchers can identify the most energetically favorable structures. This analysis is crucial for understanding the compound's physical and chemical properties, as the dominant conformation in a given environment will dictate its behavior. Studies on analogous compounds like 2-halocyclopentanones have shown that the energy difference between pseudo-axial and pseudo-equatorial conformers is often small, and the equilibrium can be influenced by the solvent.
Illustrative Data Table: Calculated Relative Energies of this compound Conformers (Note: This table is illustrative and intended to show the type of data obtained from DFT calculations. The values are hypothetical.)
| Conformer (trans-isomer) | Relative Energy (kcal/mol) |
| Diaxial | +1.5 |
| Diequatorial | 0.0 (most stable) |
| Axial-Equatorial (Cl axial) | +0.8 |
| Equatorial-Axial (NH₂ axial) | +0.6 |
Spectroscopic Techniques for Structural and Stereochemical Assignment
Spectroscopy is the primary experimental method for determining the structure and stereochemistry of organic molecules. For this compound, Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy are particularly powerful.
NMR spectroscopy is arguably the most important technique for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on C1 and C2 (the carbons bearing the amine and chlorine, respectively), as well as complex multiplets for the other methylene (B1212753) protons in the ring. The chemical shifts of the H1 and H2 protons would be significantly downfield due to the deshielding effects of the electronegative nitrogen and chlorine atoms. Crucially, the coupling constants (³JHH) between H1 and H2, and between these protons and those on adjacent carbons, are highly dependent on the dihedral angles between them. This relationship allows for the determination of the relative stereochemistry (cis or trans) and the preferred conformation of the cyclopentane ring.
¹³C NMR: The carbon NMR spectrum would show five distinct signals, corresponding to the five carbon atoms of the cyclopentane ring. The chemical shifts of C1 and C2 would be the most informative, being shifted downfield by the attached heteroatoms.
Illustrative Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants (Note: These values are hypothetical predictions based on general NMR principles.)
| Proton | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H1 (-CHNH₂) | ~3.0 - 3.5 | ³J(H1,H2-trans) ≈ 8-10; ³J(H1,H2-cis) ≈ 2-4 |
| H2 (-CHCl) | ~4.0 - 4.5 | |
| Ring CH₂ | ~1.5 - 2.2 | |
| Amine NH₂ | ~1.5 - 2.5 (broad) |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for identifying the presence of these groups.
For this compound, the key vibrational modes would include:
N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region in the IR spectrum, corresponding to symmetric and asymmetric stretching.
C-H stretching: The sp³ C-H stretching vibrations of the cyclopentane ring would appear just below 3000 cm⁻¹. docbrown.info
N-H bending: A characteristic bending (scissoring) vibration for the primary amine group is expected in the 1550-1650 cm⁻¹ region. uc.edu
C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range. uc.edu
C-Cl stretching: A strong absorption due to the carbon-chlorine stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. uc.edu
Both IR and Raman spectroscopy can also provide information about the molecule's conformation, as the vibrational frequencies can be sensitive to the local symmetry and geometry. For example, the C-Cl stretching frequency is known to differ for axial and equatorial conformers in halogenated cyclohexanes and could be expected to show similar sensitivity in the cyclopentane system. Raman spectroscopy, which relies on changes in polarizability during a vibration, is particularly useful for studying symmetric vibrations and skeletal modes that may be weak in the IR spectrum. libretexts.org
Illustrative Data Table: Characteristic Vibrational Frequencies (Note: These are general frequency ranges for the indicated functional groups.)
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine | N-H Bend (scissoring) | 1550 - 1650 |
| Alkane C-H | C-H Stretch | 2850 - 2960 |
| Amine C-N | C-N Stretch | 1000 - 1250 |
| Alkyl Halide | C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Absolute Configuration Determination and Intermediate Characterization
Single-crystal X-ray crystallography stands as an unequivocal technique for the determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and stereochemistry, proving indispensable for the unambiguous assignment of the absolute configuration of chiral molecules and the structural elucidation of key reaction intermediates. Although a specific crystal structure for this compound is not publicly available, we can illustrate the principles of its crystallographic analysis through a representative study of a closely related derivative, N-((1R,2S)-2-chlorocyclopentyl)-4-methylbenzenesulfonamide. The introduction of the tosyl group facilitates crystallization and provides a heavier sulfur atom, which can aid in the determination of the absolute configuration.
The primary objective of the X-ray diffraction analysis of a chiral compound like a derivative of this compound is to resolve the ambiguity between the two possible enantiomers. This is achieved by studying the anomalous scattering of X-rays, a phenomenon that becomes significant when heavier atoms (in this case, chlorine and sulfur) are present in the structure. The differences in the intensities of Bijvoet pairs of reflections allow for the determination of the absolute structure, which is quantified by the Flack parameter. A Flack parameter close to zero indicates that the correct enantiomer has been modeled.
In a hypothetical crystallographic study of N-((1R,2S)-2-chlorocyclopentyl)-4-methylbenzenesulfonamide, a single crystal of the compound would be isolated and mounted on a diffractometer. X-ray diffraction data would then be collected, and the resulting diffraction pattern would be used to solve and refine the crystal structure. The refinement process would yield a detailed model of the molecule's structure, including the precise spatial arrangement of all atoms.
The crystallographic data would be presented in a series of tables, providing a comprehensive overview of the crystal structure and the quality of the refinement.
Table 1: Crystal Data and Structure Refinement for N-((1R,2S)-2-chlorocyclopentyl)-4-methylbenzenesulfonamide
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₆ClNO₂S |
| Formula weight | 289.77 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 6.543(2) Å |
| b = 10.987(3) Å | |
| c = 18.234(5) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1311.2(7) ų |
| Z | 4 |
| Density (calculated) | 1.467 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 608 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 10542 |
| Independent reflections | 2689 [R(int) = 0.034] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2689 / 0 / 163 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.035, wR₂ = 0.087 |
| R indices (all data) | R₁ = 0.042, wR₂ = 0.091 |
| Absolute structure parameter | 0.02(3) |
This is a hypothetical data table for illustrative purposes.
The data in Table 1 would confirm the orthorhombic crystal system and the chiral space group P2₁2₁2₁, which is common for enantiomerically pure compounds. The Flack parameter of 0.02(3) would be close to zero, providing strong evidence for the assigned (1R,2S) absolute configuration.
Further analysis of the refined structure would provide key intramolecular distances and angles, confirming the covalent structure and the conformation of the molecule in the solid state.
Table 2: Selected Bond Lengths and Angles for N-((1R,2S)-2-chlorocyclopentyl)-4-methylbenzenesulfonamide
| Bond/Angle | **Length (Å) / Angle (°) ** |
|---|---|
| C1-Cl1 | 1.795(3) |
| C2-N1 | 1.478(4) |
| N1-S1 | 1.632(3) |
| S1-O1 | 1.435(2) |
| S1-O2 | 1.436(2) |
| S1-C(tosyl) | 1.764(3) |
| Cl1-C1-C2 | 112.5(2) |
| C1-C2-N1 | 114.8(3) |
| C2-N1-S1 | 121.7(2) |
| O1-S1-O2 | 119.8(1) |
This is a hypothetical data table for illustrative purposes.
The bond lengths and angles presented in Table 2 would be consistent with expected values for similar organic compounds. The C-Cl and C-N bond lengths would confirm the connectivity of the chlorocyclopentylamine moiety, while the parameters of the sulfonamide group would be in agreement with established data for tosylamides.
X-ray crystallography is also a powerful tool for the characterization of reaction intermediates, provided they can be isolated as single crystals. In the synthesis of this compound, key intermediates might include protected amine derivatives or precursors with specific stereochemistry. The structural analysis of such an intermediate would provide definitive proof of its molecular structure and stereochemical integrity, which is crucial for understanding the reaction mechanism and ensuring the stereochemical outcome of the synthesis.
Vii. Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The presence of two adjacent stereocenters in 2-Chlorocyclopentan-1-amine makes stereocontrol a paramount challenge and a significant area for future research. While classical synthetic routes may yield mixtures of diastereomers and enantiomers, emerging research is focused on developing methodologies that can selectively produce a single, desired stereoisomer. The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a molecule can have vastly different biological properties. mdpi.com
Future approaches are likely to move beyond racemic preparations and focus on three main areas:
Chiral Reagents and Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has become a robust strategy for the asymmetric synthesis of a wide variety of chiral amines. yale.edu Future work could involve adapting this chemistry to precursors of this compound, allowing for the diastereoselective addition of nucleophiles to a sulfinylimine, followed by removal of the auxiliary to yield an enantiomerically enriched product.
Organocatalysis: Asymmetric organocatalysis represents a powerful tool for constructing chiral molecules. A potential future synthesis could involve a multicatalytic cascade process, for instance, starting from a cyclopentene (B43876) precursor. nih.gov An organocatalyst could facilitate an asymmetric aminohalogenation reaction, thereby setting both stereocenters in a single, highly controlled step.
Transition-Metal Catalysis: Metal-catalyzed reactions offer a broad scope for stereoselective transformations. Methodologies involving transition metals like rhodium, palladium, or gold could be developed for the direct asymmetric chloroamination of cyclopentene. semanticscholar.org The design of novel chiral ligands for these metal catalysts will be crucial to achieving high levels of diastereo- and enantioselectivity.
| Methodology | Key Principle | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Covalent attachment of a chiral group to a precursor to direct stereoselective bond formation. yale.edu | High reliability, well-established procedures for many amine types. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze the reaction enantioselectively. nih.gov | Metal-free conditions, often milder reaction conditions. | Catalyst loading and efficiency can be substrate-dependent. |
| Transition-Metal Catalysis | A chiral ligand-metal complex catalyzes the transformation, creating a chiral environment. semanticscholar.org | High turnover numbers, broad substrate scope, potential for novel reactivity. | Cost of precious metals, sensitivity to air and moisture, ligand design. |
Exploration of New Reactivity Profiles and Cascade Reactions
The vicinal arrangement of an amine and a chlorine atom on a cyclopentane (B165970) scaffold makes this compound a prime candidate for exploring novel reactivity. Cascade reactions, where multiple chemical transformations occur in a single pot under the same conditions, offer significant advantages in efficiency and sustainability. 20.210.105nih.gov
Future research will likely investigate the potential of this compound to serve as a linchpin in complex molecular constructions. Key areas of exploration include:
Intramolecular Cyclizations: The compound could serve as a precursor to bicyclic systems. For example, under basic conditions, intramolecular nucleophilic substitution could lead to the formation of an aziridine (B145994) ring fused to the cyclopentane core. Subsequent ring-opening reactions could provide access to a variety of substituted cyclopentane derivatives.
Radical-Mediated Cascades: Photoinduced reactions could unlock new pathways. Inspired by recent advances in photochemistry, a nitrogen-centered radical could be generated from the amine, which could trigger an intramolecular cyclization or other complex transformations. acs.org The chlorine atom could participate in this cascade, for example, by being abstracted by a radical intermediate.
Ring-Expansion and Rearrangement Reactions: Under specific conditions, the compound might undergo skeletal rearrangements. For instance, treatment with a Lewis acid could promote a Wagner-Meerwein type of rearrangement, potentially leading to the formation of substituted piperidine structures, which are common motifs in pharmaceuticals.
These explorations aim to move beyond the simple, predictable reactions of the individual functional groups and uncover synergistic reactivity that leads to valuable and complex molecular architectures. baranlab.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Modern chemical research is increasingly driven by a synergy between experimental work and computational modeling. mit.edu For this compound, computational chemistry offers a powerful tool to accelerate discovery and deepen understanding.
Emerging research avenues in this domain include:
Predicting Reaction Outcomes: Using computational models, researchers can pre-screen different catalysts and reaction conditions to predict which will be successful for a desired transformation, saving significant time and resources compared to a trial-and-error approach. mit.edu For instance, Density Functional Theory (DFT) calculations can be used to model the transition states of potential stereoselective reactions, providing insight into the origins of selectivity and guiding the design of better catalysts.
Mechanism Elucidation: When unexpected reactivity is discovered, computational modeling can be used to elucidate the underlying reaction mechanism. By calculating the energies of potential intermediates and transition states, researchers can map out the most likely reaction pathway. sciopen.com This is particularly valuable for complex cascade reactions where multiple steps are involved.
Designing Novel Catalysts: Computational tools can aid in the rational design of new catalysts tailored for specific reactions. sciopen.com By establishing relationships between catalyst structure and catalytic performance (known as scaling relations), researchers can identify promising new catalyst candidates for the synthesis of this compound before committing to their synthesis and testing in the lab.
The integration of these computational approaches represents a shift towards a more predictive and design-oriented paradigm in chemical synthesis. nih.gov
Expanding Applications in Materials and Bioconjugation Chemistry
The bifunctional nature of this compound makes it an attractive building block for applications in materials science and bioconjugation.
Materials Science: The primary amine and the alkyl chloride functionalities offer two distinct reactive handles for polymer synthesis. The amine can react with dicarboxylic acids or their derivatives to form polyamides, analogous to the synthesis of Nylon. ksu.edu.sa The chlorine atom provides a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tune the material's properties. This could lead to the development of novel polymers with unique thermal, mechanical, or optical characteristics. The use of supercritical carbon dioxide as a polymerization medium could offer an environmentally friendly route to produce such materials as dry powders. rsc.org
Bioconjugation Chemistry: Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule like a protein or nucleic acid. nih.gov The primary amine in this compound is a common target for bioconjugation reactions, readily reacting with activated esters (like NHS esters) or isothiocyanates to form stable amide or thiourea linkages. researchgate.netmcgill.ca Simultaneously, the chlorine atom can act as an electrophile, reacting with nucleophilic side chains on proteins, such as the thiol group of cysteine. nih.gov This dual reactivity makes the compound a potential candidate for use as a crosslinking agent to connect different biomolecules or to attach probes and drugs to biological targets.
| Field | Potential Role of this compound | Key Functional Groups Involved | Potential Outcome |
|---|---|---|---|
| Polymer Chemistry | Monomer or crosslinking agent | Amine (-NH₂) for chain growth (polyamide formation); Chlorine (-Cl) for grafting/modification. ksu.edu.sa | Novel functional polyamides with tunable properties. |
| Bioconjugation | Bifunctional linker or crosslinker | Amine (-NH₂) for coupling to activated esters; Chlorine (-Cl) for alkylating nucleophiles (e.g., thiols). nih.govresearchgate.net | Covalently linked bioconjugates for diagnostics, therapeutics, or research tools. |
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC or GC-MS to detect intermediates.
- Purify via recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural isomerism?
Methodological Answer:
Q. Data Interpretation Challenges :
- Distinguish between structural isomers (e.g., 1-chloro vs. 2-chloro positions) using NOESY or coupling constants in NMR .
What strategies ensure the stability of this compound during storage and handling in research settings?
Methodological Answer:
- Storage Conditions :
- Handling Protocols :
Q. Advanced Consideration :
How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions, and what experimental approaches validate these effects?
Methodological Answer:
- Stereochemical Impact :
- Validation Methods :
- Chiral HPLC : Separate enantiomers using a Chiralpak IC column (hexane/isopropanol eluent).
- Kinetic Studies : Compare rate constants (k) for cis vs. trans isomers under identical conditions .
Q. Case Study :
- Racemic mixtures require kinetic resolution using chiral auxiliaries (e.g., tartaric acid derivatives) .
How can researchers resolve contradictory data regarding the catalytic activity of this compound derivatives in asymmetric synthesis?
Methodological Answer:
- Root-Cause Analysis :
- Advanced Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
